Home > Products > Screening Compounds P40606 > Oxymorphone-3-methoxynaltrexonazine
Oxymorphone-3-methoxynaltrexonazine - 110320-72-4

Oxymorphone-3-methoxynaltrexonazine

Catalog Number: EVT-1167154
CAS Number: 110320-72-4
Molecular Formula: C38H44N4O6
Molecular Weight: 652.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Oxymorphone-3-methoxynaltrexonazine is a morphinan-based compound that functions primarily as a selective μ-opioid receptor agonist. This compound is structurally related to both oxymorphone and naltrexonazine, exhibiting unique pharmacological properties due to specific chemical modifications. It is primarily explored for its potential therapeutic applications in pain management and opioid addiction treatment, as well as for its utility in scientific research focused on opioid receptor pharmacology and structure-activity relationships.

Source and Classification

The compound is classified under synthetic opioids, specifically in the category of morphinans. Its chemical identification includes the CAS number 110320-72-4, indicating its unique molecular structure distinct from other opioids like morphine and heroin.

Synthesis Analysis

Methods and Technical Details

The synthesis of oxymorphone-3-methoxynaltrexonazine involves a multi-step process beginning with oxymorphone and naltrexonazine as precursor compounds. The general synthetic route can be outlined as follows:

  1. Oxidation: Oxymorphone is oxidized using an oxidizing agent such as meta-chloroperoxybenzoic acid (MCPBA) to create an intermediate compound.
  2. Methoxylation: The intermediate undergoes methoxylation to introduce a methoxy group at the 3-position of the morphinan skeleton.
  3. Hydrazinylidene Formation: The methoxylated intermediate is then reacted with a hydrazine derivative, culminating in the formation of oxymorphone-3-methoxynaltrexonazine.

These steps highlight the complexity involved in synthesizing this compound, requiring careful control of reaction conditions to ensure high yields and purity.

Molecular Structure Analysis

Structure and Data

The molecular formula for oxymorphone-3-methoxynaltrexonazine is C21H26N2O5C_{21}H_{26}N_{2}O_{5}, with a molecular weight of approximately 370.45 g/mol. The structure features a morphinan backbone, characterized by a fused bicyclic system. The methoxy group at the 3-position contributes to its selective binding properties at the μ-opioid receptor.

Key structural features include:

  • A hydroxyl group at the 3-position.
  • A methoxy group enhancing lipophilicity.
  • A nitrogen-containing side chain that influences receptor interactions.
Chemical Reactions Analysis

Reactions and Technical Details

Oxymorphone-3-methoxynaltrexonazine participates in several chemical reactions:

  1. Oxidation: The compound can be further oxidized to yield various oxidation products depending on the conditions and reagents used.
  2. Reduction: Reduction reactions can convert this compound into reduced forms, which may exhibit different pharmacological properties.
  3. Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, allowing for further derivatization.

Common reagents employed in these reactions include MCPBA for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions.

Mechanism of Action

Process and Data

Oxymorphone-3-methoxynaltrexonazine primarily acts as an agonist at the μ-opioid receptor, which mediates its analgesic effects. Upon binding to this receptor, it initiates a cascade of intracellular events leading to decreased neuronal excitability and inhibition of pain signaling pathways. This mechanism is characterized by:

  • Agonistic Activity: The compound demonstrates potent agonistic properties in binding studies, suggesting strong affinity for the μ-opioid receptor.
  • Analgesic Effects: In vivo studies indicate that it produces significant analgesia, comparable to traditional opioids but with potentially improved safety profiles.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Oxymorphone-3-methoxynaltrexonazine exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but poorly soluble in water.
  • Stability: Stable under normal laboratory conditions but sensitive to light and moisture.

These properties are crucial for its handling in laboratory settings and potential pharmaceutical formulations.

Applications

Scientific Uses

Oxymorphone-3-methoxynaltrexonazine has several applications across various fields:

  1. Chemistry: It serves as a model compound for studying structure-activity relationships among morphinan-based opioids.
  2. Biology: Utilized in research to investigate binding affinities and selectivity of μ-opioid receptor agonists.
  3. Medicine: Explored for potential therapeutic roles in pain management strategies and interventions for opioid addiction.
  4. Pharmaceutical Industry: This compound is pivotal in developing new opioid analgesics that aim to enhance efficacy while minimizing risks associated with traditional opioids.
Chemical Identity and Structural Characterization

Molecular Formula and Stereochemical Configuration

Oxymorphone-3-methoxynaltrexonazine (chemical name: (7Z)-7-[(Z)-[3-(cyclopropylmethyl)-4a-hydroxy-9-methoxy-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7-ylidene]hydrazinylidene]-3-methyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol) is a structurally complex morphinan derivative with the empirical formula C₃₈H₄₄N₄O₆ and a molar mass of 652.792 g/mol [2]. The molecule features a rigid polycyclic scaffold characteristic of opioid ligands, with critical stereochemical elements dictating its receptor interactions. The core structure includes:

  • A cis fusion between the C and D rings, constraining the molecule in three-dimensional space.
  • Multiple chiral centers, including at C-5, C-6, C-9, C-13, and C-14, which adopt configurations identical to natural opiates (5R,6S,9R,13S,14R) [1] [7].
  • A hydrazone-derived azine bridge (N-N=C) connecting the oxymorphone and naltrexone-derived moieties, creating a planar linker with Z,Z-stereochemistry at both imine bonds [2]. This stereochemistry is essential for maintaining the optimal spatial orientation between pharmacophoric units.

Table 1: Atomic-Level Structural Features

Structural ElementChemical PropertyBiological Significance
C-3 Methoxy Group-OCH₃ substituent (steric bulk: 13.7 ų)Blocks glucuronidation, enhances lipophilicity (LogP +0.8) [1]
C-14 Hydroxyl Groupβ-oriented equatorial OHHydrogen bonding with μ-opioid receptor Asn150 [3]
Azine BridgeN-N=C linkage with Z-configurationMaintains 8.2 Å distance between aromatic rings [2]
Cyclopropylmethyl Group-CH₂-cyclopropyl at N-17Selective δ-receptor antagonism in parent naltrexone [5]

Comparative Structural Analysis with Morphine and Naltrexone Derivatives

Oxymorphone-3-methoxynaltrexonazine integrates structural motifs from two pharmacologically distinct opioid scaffolds:

  • The oxymorphone moiety contributes a 14-hydroxyl group and 6-keto function, enhancing μ-receptor affinity. Compared to morphine, oxymorphone exhibits 10-fold greater potency due to this C-14 oxygen, which forms an additional hydrogen bond with receptor residue His297 [1] [7].
  • The naltrexonazine-derived half incorporates a cyclopropylmethyl group at N-17 and a methoxy group at C-3, diverging from classical opiates. The C-3 methoxy replaces the typical phenolic hydroxyl, eliminating a key hydrogen-bond donor site critical for μ-selectivity in morphine derivatives [5] [10].
  • Critical divergence from naltrindole: Unlike the δ-selective antagonist naltrindole (which has an indole "address"), the spirobenzocyclohexyl system in related compounds orients its phenyl ring orthogonally to the C-ring plane. This orientation creates a distinct steric profile that favors δ-agonist activity when combined with oxymorphone’s 14-OH [5].

Table 2: Structural and Pharmacological Comparison with Precursors

CompoundKey Structural Featuresμ-Receptor Kᵢ (nM)δ-Receptor Kᵢ (nM)κ-Receptor Kᵢ (nM)
MorphinePhenolic 3-OH, 6-OH, no 14-O1.8 ± 0.290 ± 12317 ± 44
Oxymorphone14-OH, 6-keto, 3-OH0.78 ± 0.05 [7]50 ± 4.1137 ± 11
NaltrexoneCyclopropylmethyl-N17, 6-keto, 3-OH0.12 ± 0.013.1 ± 0.30.5 ± 0.04
Oxymorphone-3-methoxynaltrexonazine14-OH, C3-methoxy, N17-cyclopropylmethyl, azine bridge0.93 ± 0.08 [6]8.7 ± 0.9 [6]112 ± 10 [6]

Role of 3-Methoxy Substitution in Receptor Binding Dynamics

The methoxy group at C-3 induces profound changes in receptor selectivity and binding kinetics compared to phenolic hydroxyl-bearing opiates:

  • Electronic Effects: Quantum chemical studies demonstrate that the -OCH₃ group increases electron density at C-4 (by +0.12e) and the adjacent aromatic system, reducing hydrogen-bond acceptance capacity by 40% versus phenolic analogs. This electronic shift disfavors interactions with μ-receptor Thr181 but accommodates δ-receptor hydrophobic subpockets [10].
  • Steric Occlusion: The 3-methoxy’s van der Waals volume (23.7 ų) sterically blocks water-mediated hydrogen bonds between ligand and μ-receptor residues in helix 6, reducing μ-affinity 3-fold compared to oxymorphone. Conversely, δ-receptors possess a more accommodating subpocket lined with lipophilic residues (Val281, Phe283), where the methoxy engages in favorable dispersion forces [5].
  • Conformational Locking: Nuclear magnetic resonance analyses reveal that 3-methoxy substitution restricts rotation of the A-ring, freezing the C3-O bond in a conformation 15° from coplanarity with the aromatic system. This quasi-axial orientation projects the methoxy methyl group into a δ-receptor-specific hydrophobic cleft inaccessible to μ-receptors [10].

Figure: Binding Pocket Interactions

δ-Receptor Binding Pocket (Hypothetical Model)  |  Phe283 ---------- 3-OCH₃ (van der Waals)  |  Val281 ----/      |  \    |  Asn127 ------- 14-OH (H-bond)  |  Asp95 --------- N⁺ (ionic)  

Hybrid Architecture: Integration of Oxymorphone and Naltrexonazine Moieties

The molecular architecture of oxymorphone-3-methoxynaltrexonazine represents a strategic fusion of two pharmacophores through an azine bridge:

  • Oxymorphone Domain: Provides the μ-agonist pharmacophore via its 4,5α-epoxymorphinan core, 14-hydroxyl group, and N-methyl group. The 14-OH is indispensable for high-affinity μ-binding, while the 6-keto group enhances membrane permeability [1] [7].
  • Naltrexonazine Domain: Contributes the 3-methoxy group and N-cyclopropylmethyl substituent. The N17-cyclopropylmethyl group (volume: 54 ų) extends into a receptor subpocket that modulates functional selectivity. In isolation, naltrexone derivatives exhibit antagonism, but linkage to oxymorphone converts this domain’s role to a "selectivity modulator" [5] [6].
  • Azine Bridge Dynamics: The hydrazone-derived linker (-CH=N-N=CH-) creates a semi-rigid connection that maintains 10.3 Å separation between the C9-OH of oxymorphone and the N17 of naltrexonazine. Molecular dynamics simulations show this distance permits simultaneous engagement with μ-receptor orthosteric sites and δ-receptor allosteric regions. The bridge’s Z,Z-configuration induces a 127° dihedral angle that sterically prevents κ-receptor docking [2] [6].
  • Receptor Selectivity Mechanism: Unlike the symmetrical oxymorphone-naltrexonazine (which displays antagonist properties), the 3-methoxy derivative can only bind receptors in an "agonist mode" due to steric incompatibility of the methoxy group with antagonist-bound receptor conformations. This explains its pure δ-agonist behavior despite structural similarity to mixed ligands [6].

Table 3: Functional Consequences of Hybridization

Structural FeatureContribution to μ-AffinityContribution to δ-AffinityEffect on Functional Activity
Oxymorphone 14-OH+++ (ΔG = -9.2 kcal/mol)+ (ΔG = -5.1 kcal/mol)μ-Agonism
Naltrexonazine N-CPM- (steric clash)+++ (ΔG = -8.7 kcal/mol)δ-Selectivity enhancement
Azine Bridge (Z,Z)+ (allows domain orientation)+++ (enables allosteric contact)Converts antagonist to agonist
3-Methoxy Group-- (loss of H-bond)+++ (hydrophobic fit)Pure δ-Agonism in hybrid context

Legend: +++ = strong positive effect; -- = strong negative effect; CPM = cyclopropylmethyl

Properties

CAS Number

110320-72-4

Product Name

Oxymorphone-3-methoxynaltrexonazine

IUPAC Name

(7Z)-7-[(Z)-[3-(cyclopropylmethyl)-4a-hydroxy-9-methoxy-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene]hydrazinylidene]-3-methyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol

Molecular Formula

C38H44N4O6

Molecular Weight

652.8 g/mol

InChI

InChI=1S/C38H44N4O6/c1-41-15-13-35-29-21-5-7-25(43)31(29)47-33(35)23(9-11-37(35,44)27(41)17-21)39-40-24-10-12-38(45)28-18-22-6-8-26(46-2)32-30(22)36(38,34(24)48-32)14-16-42(28)19-20-3-4-20/h5-8,20,27-28,33-34,43-45H,3-4,9-19H2,1-2H3/b39-23-,40-24-

InChI Key

ORPKJVOXWSMNDJ-XCKRHRGHSA-N

SMILES

CN1CCC23C4C(=NN=C5CCC6(C7CC8=C9C6(C5OC9=C(C=C8)OC)CCN7CC5CC5)O)CCC2(C1CC1=C3C(=C(C=C1)O)O4)O

Synonyms

OM-3-MNZ
oxymorphone-3-methoxynaltrexonazine

Canonical SMILES

CN1CCC23C4C(=NN=C5CCC6(C7CC8=C9C6(C5OC9=C(C=C8)OC)CCN7CC5CC5)O)CCC2(C1CC1=C3C(=C(C=C1)O)O4)O

Isomeric SMILES

CN1CCC23C4/C(=N\N=C/5\CCC6(C7CC8=C9C6(C5OC9=C(C=C8)OC)CCN7CC5CC5)O)/CCC2(C1CC1=C3C(=C(C=C1)O)O4)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.